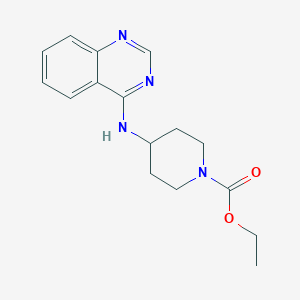![molecular formula C14H12BrFN4O3S B254129 methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)
methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with bromine, fluorobenzyl, and sulfanyl groups, making it a unique molecule for study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromine and Fluorobenzyl Groups: These groups are introduced through substitution reactions, often using brominating and fluorinating agents.
Attachment of the Sulfanyl Group: This step involves the use of thiolating agents to introduce the sulfanyl group.
Final Coupling and Methylation: The final steps involve coupling the intermediate with hydrazinecarboxylate and methylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The bromine and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
Uniqueness
methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
特性
分子式 |
C14H12BrFN4O3S |
|---|---|
分子量 |
415.24 g/mol |
IUPAC名 |
methyl N-[[5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]carbamate |
InChI |
InChI=1S/C14H12BrFN4O3S/c1-23-14(22)20-19-12(21)11-10(15)6-17-13(18-11)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
HGJUAEIJNVQWEM-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
正規SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)
![2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B254049.png)
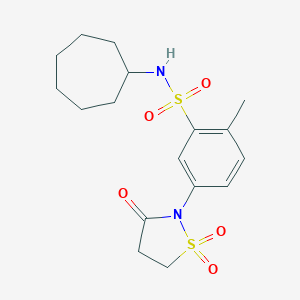
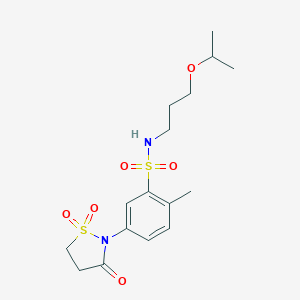
![2-{3-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B254054.png)
![Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B254059.png)
![3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one](/img/structure/B254060.png)
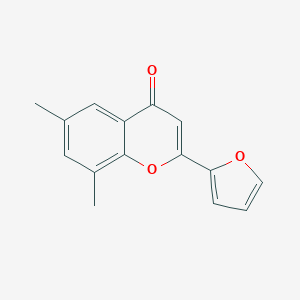
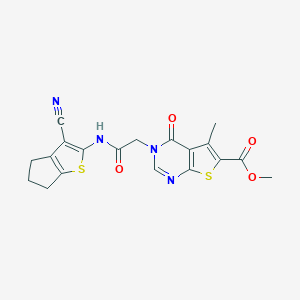
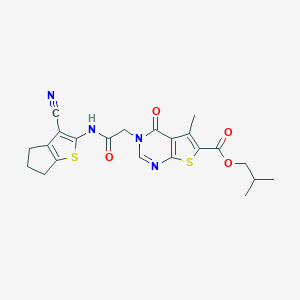
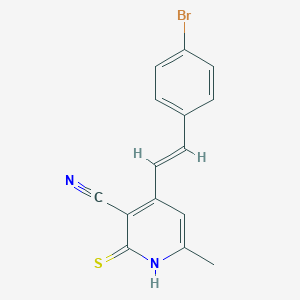
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine](/img/structure/B254067.png)
